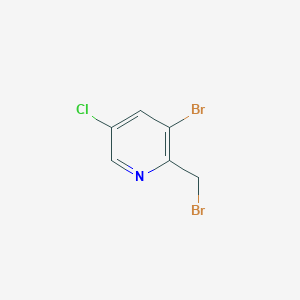
(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a phenylamino group and a phenylmethanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired compound.
化学反应分析
Types of Reactions: (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
科学研究应用
Chemistry: In chemistry, (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules.
Biology and Medicine: The compound has shown promise in biological research due to its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cells .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.
作用机制
The mechanism of action of (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
相似化合物的比较
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their potential as TRK inhibitors.
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C19H16N2O |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
(6-anilino-4-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C19H16N2O/c1-14-12-18(21-16-10-6-3-7-11-16)20-13-17(14)19(22)15-8-4-2-5-9-15/h2-13H,1H3,(H,20,21) |
InChI 键 |
PVZMWCXQXXBGHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13015714.png)
![{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13015716.png)


![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13015727.png)


![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)

![5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B13015777.png)
![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)


![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)
